molecular formula C14H20N4O4S3 B3910455 4,4'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dimorpholine

4,4'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dimorpholine

Cat. No.: B3910455
M. Wt: 404.5 g/mol
InChI Key: SWSXASMMDKZYHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

‘4,4'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dimorpholine’ is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a thiadiazole ring and a morpholine ring, which are connected through an ethanediyl linker. This compound has shown promising results in various scientific studies, including its use as a drug delivery system, a corrosion inhibitor, and an antioxidant.

Scientific Research Applications

‘4,4'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dimorpholine’ has shown potential applications in various scientific research fields. In drug delivery systems, it has been used as a carrier molecule for various drugs due to its ability to form stable complexes with them. It has also been studied as a corrosion inhibitor for metals due to its ability to form a protective layer on their surface. Additionally, it has been shown to have antioxidant properties, making it a potential candidate for use in food preservation and as a dietary supplement.

Mechanism of Action

The mechanism of action of ‘4,4'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dimorpholine’ varies depending on its application. In drug delivery systems, it forms stable complexes with drugs, which protect them from degradation and enhance their bioavailability. As a corrosion inhibitor, it forms a protective layer on the surface of metals, preventing them from reacting with their environment. As an antioxidant, it scavenges free radicals and prevents oxidative damage to cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of ‘this compound’ have been studied extensively in vitro and in vivo. In vitro studies have shown that it has low toxicity and does not cause significant damage to cells or tissues. In vivo studies have shown that it has antioxidant properties, protects against oxidative stress, and has potential anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using ‘4,4'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dimorpholine’ in lab experiments include its low toxicity, stability, and versatility. It can be used as a carrier molecule for various drugs, a corrosion inhibitor for metals, and an antioxidant in food preservation. The limitations of using it in lab experiments include the need for optimization of the synthesis method to produce high yields of the compound with good purity.

Future Directions

There are many future directions for the use of ‘4,4'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dimorpholine’ in scientific research. Some potential areas of study include its use as a drug delivery system for cancer therapies, its potential as a neuroprotective agent, and its use in food preservation and dietary supplements. Additionally, further optimization of the synthesis method could lead to the production of more stable and pure forms of the compound, which could expand its potential applications.
Conclusion
‘this compound’ is a promising compound that has shown potential applications in various scientific research fields. Its synthesis method has been optimized to produce high yields of the compound with good purity. It has been studied extensively for its potential use as a drug delivery system, a corrosion inhibitor, and an antioxidant. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.

Properties

IUPAC Name

1-morpholin-4-yl-2-[[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4S3/c19-11(17-1-5-21-6-2-17)9-23-13-15-16-14(25-13)24-10-12(20)18-3-7-22-8-4-18/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSXASMMDKZYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(S2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dimorpholine
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4,4'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dimorpholine
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4,4'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dimorpholine
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4,4'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dimorpholine
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4,4'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dimorpholine
Reactant of Route 6
4,4'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dimorpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.